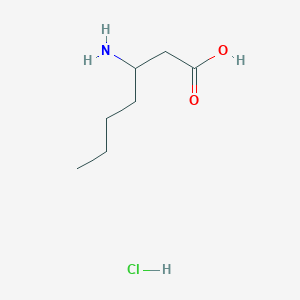

(+/-)-cis-3-Aminoheptanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

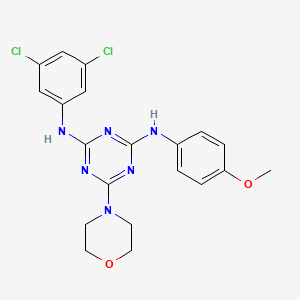

Descripción general

Descripción

Amino acids are organic compounds that combine to form proteins. They are essential to life and have a wide variety of roles in the body . Hydrochloric acid, also known as muriatic acid, is a strong, corrosive acid commonly used in laboratories and industry . When an amino acid reacts with hydrochloric acid, it forms an amino acid hydrochloride, which is a type of acid salt .

Aplicaciones Científicas De Investigación

Stereoselective Synthesis

A foundational application involves the stereoselective synthesis of related compounds, such as cis- and trans-3-hydroxypipecolic acids, which are pivotal in the creation of natural and synthetic compounds with medicinal value. Utilizing D-serine as a chiral template, efficient routes have been developed for these syntheses, emphasizing the role of cis-3-Aminoheptanoic acid hydrochloride in medicinal chemistry (Ningning Liang & A. Datta, 2005).

Analytical Chemistry

In analytical chemistry, the behavior of cis isomers of chlorogenic acids under UV-irradiation has been studied, revealing insights into the hydrophobicity and elution characteristics of these compounds. This research underscores the importance of cis-3-Aminoheptanoic acid hydrochloride in understanding and characterizing complex organic molecules (M. Clifford et al., 2008).

Biological Systems

A novel application in biological systems involves the enzyme cis-3-chloroacrylic acid dehalogenase, which catalyzes the hydrolytic dehalogenation of cis-3-haloacrylates. This enzyme's action on substrates, including an allene to produce acetoacetate, highlights the biochemical relevance of cis-3-Aminoheptanoic acid hydrochloride derivatives in enzyme-mediated reactions (G. Schroeder et al., 2012).

Monoamine Oxidase Inhibitors

Further, its derivatives have been explored as irreversible inactivators of monoamine oxidase B, marking its potential in developing new classes of monoamine oxidase inhibitors. This application is crucial in the search for novel treatments for disorders related to neurotransmitter regulation (Z. Ding & R. Silverman, 1992).

Metabolic Engineering

Moreover, metabolic engineering strategies have employed related compounds for the biosynthesis of muconic acid via novel pathways. This approach demonstrates the application of cis-3-Aminoheptanoic acid hydrochloride in developing renewable biochemical production processes (S. Sengupta et al., 2015).

Propiedades

IUPAC Name |

3-aminoheptanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-2-3-4-6(8)5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLUJWKWWPBXAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2745304.png)

![3-((5-((3-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2745306.png)

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2745308.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2745314.png)

![N-(4-methylbenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2745315.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2745316.png)

![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2745319.png)

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2745322.png)